1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one
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Overview
Description
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one typically involves the reaction of 2,3-dimethylphenylpiperazine with butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate the production of larger quantities of the compound, ensuring consistency and quality control throughout the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]butan-1-one
- 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]butan-1-one
- 1-[4-(2,6-Dimethylphenyl)piperazin-1-yl]butan-1-one
Comparison: 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .
Properties
Molecular Formula |
C16H24N2O |
---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C16H24N2O/c1-4-6-16(19)18-11-9-17(10-12-18)15-8-5-7-13(2)14(15)3/h5,7-8H,4,6,9-12H2,1-3H3 |
InChI Key |
WMHGXFLAHBWTAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Origin of Product |
United States |
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